molecular formula C5H6N2O3 B101769 (4-Methyl-furazan-3-yl)-acetic acid CAS No. 15323-69-0

(4-Methyl-furazan-3-yl)-acetic acid

Cat. No.: B101769
CAS No.: 15323-69-0
M. Wt: 142.11 g/mol
InChI Key: KTQDLOCXIKPNTI-UHFFFAOYSA-N
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Description

(4-Methyl-furazan-3-yl)-acetic acid is an organic compound that belongs to the furazan family Furazans are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms The presence of a methyl group at the 4-position and an acetic acid moiety at the 3-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-furazan-3-yl)-acetic acid typically involves the following steps:

    Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors, such as dinitriles or nitro compounds, under specific conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the furazan ring through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be attached to the 3-position of the furazan ring through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-furazan-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Methyl-furazan-3-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical studies to investigate its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-furazan-3-ylmethoxy)-benzoic acid: A compound with a similar furazan ring structure but with a benzoic acid moiety instead of acetic acid.

    (4-Methyl-furazan-3-yl)-thiazol-2-ylamine: Another furazan derivative with a thiazole ring attached.

Uniqueness

(4-Methyl-furazan-3-yl)-acetic acid is unique due to its specific combination of a furazan ring, a methyl group, and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDLOCXIKPNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360160
Record name (4-Methyl-furazan-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15323-69-0
Record name 2-(4-Methyl-1,2,5-oxadiazol-3-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15323-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-furazan-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15323-69-0
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